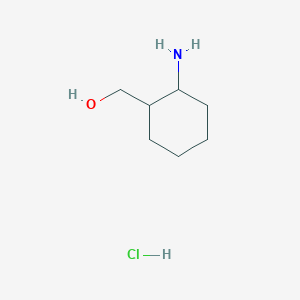

(2-Aminocyclohexyl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Aminocyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt derived from (2-aminocyclohexyl)methanol, a cyclohexane derivative with an amino group and a hydroxymethyl group attached to the second carbon atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Reduction of Cyclohexanone: One common synthetic route involves the reduction of cyclohexanone to cyclohexanol, followed by amination to introduce the amino group.

Hydroxylation of Cyclohexylamine: Another method involves the hydroxylation of cyclohexylamine to produce (2-aminocyclohexyl)methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The process is optimized for high yield and purity, often involving catalysts and specific reaction conditions to ensure efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cyclohexanone derivatives.

Reduction: The compound can be reduced to produce cyclohexylamine.

Substitution: It can participate in substitution reactions, where the amino group or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Cyclohexanone and its derivatives.

Reduction Products: Cyclohexylamine.

Substitution Products: Various substituted cyclohexanes depending on the reagents used.

Applications De Recherche Scientifique

Based on the search results, information on the applications of "(2-Aminocyclohexyl)methanol hydrochloride" is limited. However, the search results do provide information on related compounds and their applications, as well as methods for synthesizing similar compounds.

cis-N-(2-aminocyclohexyl)benzamides as CNS anti-seizure drugs

- Use for Seizure Treatment: Cis-N-(2-aminocyclohexyl)benzamides can be used to prevent or treat Central Nervous System (CNS) seizures, such as grand mal seizures . These compounds are effective as anticonvulsants at reasonable dosages and may have fewer side effects compared to other anticonvulsants .

- Preparation: Cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide can be synthesized by treating a solution of starting oxime in methanolic ammonia with washed Raney Nickel under H2 gas . Solid 1,1-carbonyldiimidazole is added to a solution of BOC-L-Phenylalanine in THF, followed by the addition of cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide .

Other related compounds and their synthesis

- Trihydroxylated Cyclohexane β-Amino Acids: Trihydroxylated cyclohexane β-amino acids in cis and trans configurations can be synthesized from (−)-shikimic acid . The use of Pd(OH)2 provides amino acid ester, which upon reaction with 6 M HCl results in the formation of trihydroxylated cis-2-aminocyclohexanecarboxylic acid .

- 1H-Pyrrolo[2,3-b]pyridine Derivatives: 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting JAK3 for treating immune diseases . A synthetic route involves treating a commercially available compound with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride, followed by a Pd-catalyzed coupling reaction with N-methylcyclohexylamine to insert an amino group at the C4-position. The SEM group is then deprotected using trifluoroacetic acid (TFA) .

Mécanisme D'action

The mechanism by which (2-aminocyclohexyl)methanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate specific enzymes involved in metabolic processes.

Receptors: It may bind to receptors, modulating their activity and affecting cellular responses.

Comparaison Avec Des Composés Similaires

Cyclohexylamine

Cyclohexanone

Cyclohexanol

Activité Biologique

(2-Aminocyclohexyl)methanol hydrochloride, also known as ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride, is a compound belonging to the class of cyclohexylamines. Its unique structure, featuring both amino and hydroxyl functional groups, positions it as a significant entity in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H15ClNO with a molecular weight of 165.66 g/mol. The compound exhibits solubility in water and organic solvents, making it versatile for various applications.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₅ClN O |

| Molecular Weight | 165.66 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

The biological activity of this compound primarily arises from its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group can participate in enzymatic reactions while the amino group facilitates hydrogen bonding with biological molecules. This dual functionality allows the compound to modulate enzyme activities and receptor functions, thus influencing various cellular signaling pathways.

Key Mechanisms

- Enzyme Interaction : The compound has shown potential in modulating the catalytic activity of specific enzymes, which may lead to altered metabolic processes.

- Receptor Modulation : By influencing receptor activity, this compound can affect physiological responses related to neurotransmission and other signaling pathways.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

- Medicinal Chemistry : Investigated as a precursor for developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

- Biological Studies : Utilized to explore the effects of cyclohexylamine derivatives on cellular systems, particularly in neuropharmacology.

- Synthesis of Active Compounds : Acts as an intermediate in synthesizing biologically active molecules, enhancing drug discovery efforts.

Case Studies

- Neuropharmacological Studies : In one study, this compound was evaluated for its effects on neurotransmitter systems. Results indicated significant modulation of serotonin receptors, suggesting its potential use in treating mood disorders.

- Enzymatic Activity Assays : Another study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its role as a potential therapeutic agent for metabolic disorders.

Applications in Biological Research

The compound's unique properties make it valuable in various biological research contexts:

- Drug Development : As a building block for synthesizing novel pharmaceuticals.

- Biochemical Research : To study enzyme kinetics and receptor-ligand interactions.

- Material Science : In the development of specialty chemicals and intermediates.

Propriétés

IUPAC Name |

(2-aminocyclohexyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKUPNVXFLMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.